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Compound of Interest

Compound Name: 5-Methyl-5-hexen-2-one

Cat. No.: B1580765 Get Quote

Application Note AP-050502

Introduction
5-Methyl-5-hexen-2-one is a volatile organic compound that contributes to the flavor profile of

a variety of food products. It is recognized for its characteristic green, fruity, and slightly ketonic

aroma.[1] This unsaturated ketone is found naturally in some foods, such as hazelnuts and the

plant Pulchea arabica, and is also used as a food additive to impart specific flavor notes.[2] Its

FEMA GRAS status (FEMA Number: 3365) underscores its importance in the flavor industry.[3]

Understanding the synthesis, sensory properties, and analytical quantification of 5-Methyl-5-
hexen-2-one is crucial for flavor chemists, researchers, and professionals in the food and

beverage industry for product development, quality control, and flavor research.

Physicochemical and Spectroscopic Data
A comprehensive understanding of the physicochemical and spectroscopic properties of 5-
Methyl-5-hexen-2-one is essential for its application in flavor research. These properties are

summarized in the tables below.

Physicochemical Properties
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Property Value Reference

Molecular Formula C₇H₁₂O [3]

Molecular Weight 112.17 g/mol [3]

CAS Number 3240-09-3 [3]

Appearance Colorless to pale yellow liquid [4]

Odor Profile
Green, fruity, ketonic, cheesy,

herbal
[1]

Boiling Point 148-149 °C (lit.) [5]

Density 0.865 g/mL at 25 °C (lit.) [5]

Refractive Index n20/D 1.431 (lit.) [5]

Solubility
Insoluble in water; soluble in

fats and ethanol
[3]

Spectroscopic Data
Spectroscopy Data Reference

¹H NMR Available on PubChem [3]

¹³C NMR
Available on PubChem and

SpectraBase
[3][4]

IR Available on PubChem [3]

Mass Spectrometry

Available on PubChem (NIST

Mass Spectrometry Data

Center)

[3]

Synthesis of 5-Methyl-5-hexen-2-one
The synthesis of 5-Methyl-5-hexen-2-one can be achieved through various organic synthesis

routes. A commonly cited and effective method is the alkylation of a β-keto ester followed by

ketonic hydrolysis. The "Organic Syntheses" method provides a reliable protocol.[2]
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Synthesis Workflow

Synthesis of 5-Methyl-5-hexen-2-one

Starting Materials:
- Ethyl acetoacetate
- Sodium ethoxide
- Methallyl chloride

Alkylation Reaction:
Formation of ethyl 2-acetyl-2-(2-methylallyl)butanoate

1. Alkylation

Saponification and Decarboxylation:
Treatment with aqueous NaOH

2. Hydrolysis

Work-up and Purification:
Extraction, drying, and distillation

3. Purification

Final Product:
5-Methyl-5-hexen-2-one

Click to download full resolution via product page

Caption: Synthesis workflow for 5-Methyl-5-hexen-2-one.

Experimental Protocol: Synthesis via Alkylation of Ethyl
Acetoacetate
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Materials:

Ethyl acetoacetate

Sodium ethoxide

Methallyl chloride (3-chloro-2-methylpropene)

Anhydrous ethanol

Diethyl ether

10% aqueous sodium hydroxide (NaOH) solution

Saturated sodium chloride (NaCl) solution

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask, reflux condenser, dropping funnel, distillation apparatus

Procedure:

Alkylation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel,

dissolve sodium ethoxide in anhydrous ethanol.

Add ethyl acetoacetate dropwise to the cooled solution with stirring.

After the addition is complete, add methallyl chloride dropwise while maintaining the reaction

temperature.

Reflux the mixture for several hours to ensure the completion of the alkylation reaction.[2]

Hydrolysis and Decarboxylation: Cool the reaction mixture and add a 10% aqueous solution

of NaOH.

Reflux the mixture for a period to facilitate saponification and subsequent decarboxylation.[2]

Work-up and Purification: After cooling, extract the product with diethyl ether.
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Wash the organic layer with a saturated NaCl solution and dry over anhydrous MgSO₄.

Filter the drying agent and remove the solvent by distillation.

Purify the crude product by fractional distillation to obtain pure 5-Methyl-5-hexen-2-one.[2]

Application in Flavor Chemistry
Sensory Evaluation
The sensory properties of 5-Methyl-5-hexen-2-one are key to its application in the flavor

industry. Sensory evaluation is performed to determine its odor and flavor profile, detection

threshold, and its contribution to the overall flavor of a food product. The triangle test is a

common method to determine if a sensory difference exists between two samples.
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Sensory Evaluation Workflow (Triangle Test)

Sample Preparation:
- Control Sample (A)
- Test Sample with

  5-Methyl-5-hexen-2-one (B)

Sample Coding:
Random 3-digit codes for

AAB, ABA, BAA, BBA, BAB, ABB

Presentation to Panelists:
Three coded samples presented

simultaneously

Panelist Evaluation:
Identify the 'odd' sample

Data Analysis:
Statistical analysis of results

to determine significance

Click to download full resolution via product page

Caption: Workflow for a sensory evaluation triangle test.

Objective: To determine if the addition of 5-Methyl-5-hexen-2-one to a food matrix creates a

perceivable sensory difference.

Materials:

Control food matrix (e.g., unflavored cracker, neutral oil)
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Test food matrix with a specific concentration of 5-Methyl-5-hexen-2-one

Sensory panel of at least 25-30 trained or consumer panelists

Identical sample presentation cups with lids, coded with random 3-digit numbers

Water and unsalted crackers for palate cleansing

Procedure:

Sample Preparation: Prepare a control sample (A) and a test sample (B) containing a known

concentration of 5-Methyl-5-hexen-2-one.

Sample Presentation: For each panelist, present three coded samples in one of the following

random orders: AAB, ABA, BAA, BBA, BAB, or ABB.[6]

Evaluation: Instruct panelists to evaluate the samples from left to right and identify the

sample that is different from the other two.[7] Panelists should cleanse their palate with water

and crackers between samples.

Data Collection: Record the responses from each panelist.

Data Analysis: Analyze the results statistically using a chi-square test or binomial distribution

to determine if the number of correct identifications is significantly higher than what would be

expected by chance (one-third).[6]

Analytical Quantification
Gas chromatography-mass spectrometry (GC-MS) is the standard method for the quantification

of volatile flavor compounds like 5-Methyl-5-hexen-2-one in complex food matrices.

Headspace solid-phase microextraction (HS-SPME) is a common sample preparation

technique that is solvent-free and sensitive.
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GC-MS Quantification Workflow

Sample Preparation:
- Homogenize food sample

- Add internal standard
- Place in headspace vial

HS-SPME Extraction:
- Equilibrate sample at a set temperature

- Expose SPME fiber to headspace

GC-MS Analysis:
- Thermal desorption of fiber in GC inlet

- Chromatographic separation
- Mass spectrometric detection

Quantification:
- Peak integration

- Calibration curve generation
- Concentration calculation

Click to download full resolution via product page

Caption: Workflow for GC-MS quantification of volatile compounds.

Objective: To quantify the concentration of 5-Methyl-5-hexen-2-one in a roasted coffee

sample.

Materials and Instrumentation:

Roasted coffee beans, ground

Internal standard (e.g., 2-heptanone)
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Headspace vials (20 mL) with caps and septa

SPME fiber (e.g., DVB/CAR/PDMS)

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Analytical balance, heater-stirrer

Procedure:

Sample Preparation:

Weigh a precise amount of ground coffee (e.g., 2 g) into a headspace vial.[8]

Add a known amount of the internal standard solution.

Add a specific volume of hot water (e.g., 5 mL at 93°C) and a salt (e.g., NaCl) to improve

the release of volatiles.[8]

Immediately seal the vial.

HS-SPME:

Place the vial in a heater-stirrer at a controlled temperature (e.g., 80°C) for a set

equilibration time (e.g., 15 minutes).[9]

Expose the SPME fiber to the headspace for a defined extraction time (e.g., 30 minutes)

with continuous agitation.[9]

GC-MS Analysis:

Retract the fiber and immediately introduce it into the hot GC inlet for thermal desorption.

GC Conditions (example):

Column: DB-5ms or similar non-polar column

Injector Temperature: 250°C
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Oven Program: Start at 40°C, hold for 2 min, ramp to 240°C at 5°C/min, hold for 5 min.

[10]

Carrier Gas: Helium

MS Conditions (example):

Ionization Mode: Electron Ionization (EI) at 70 eV

Scan Range: m/z 35-350

Selected Ion Monitoring (SIM) can be used for higher sensitivity, monitoring

characteristic ions of 5-Methyl-5-hexen-2-one (e.g., m/z 43, 55, 70, 97, 112).

Quantification:

Create a calibration curve using standard solutions of 5-Methyl-5-hexen-2-one with a

constant concentration of the internal standard.

Identify the peak corresponding to 5-Methyl-5-hexen-2-one in the sample chromatogram

based on its retention time and mass spectrum.

Calculate the concentration based on the peak area ratio of the analyte to the internal

standard and the calibration curve.

Role in Maillard Reaction
The Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives

browned food its distinctive flavor, is a likely source of various ketones, including unsaturated

ketones. The advanced stages of the Maillard reaction involve the degradation of Amadori or

Heyns rearrangement products, leading to the formation of numerous flavor compounds.[11]

While the specific pathway to 5-Methyl-5-hexen-2-one is not extensively detailed in the

literature, it is plausible that it forms from the degradation of specific amino acids and sugars

during thermal processing.

Plausible Formation Pathway
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Plausible Maillard Reaction Pathway

Reactants:
- Reducing Sugar (e.g., Glucose)

- Amino Acid (e.g., Leucine)

Amadori Rearrangement Product

Initial Stage

Strecker Degradation

Intermediate Stage

Reactive Carbonyl Intermediates

Aldol Condensation & Dehydration

5-Methyl-5-hexen-2-one

Final Stage

Click to download full resolution via product page

Caption: A plausible pathway for the formation of 5-Methyl-5-hexen-2-one in the Maillard

reaction.

Further research is needed to elucidate the precise precursors and reaction conditions that

favor the formation of 5-Methyl-5-hexen-2-one during the Maillard reaction.
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Conclusion
5-Methyl-5-hexen-2-one is a significant flavor compound with a desirable green and fruity

aroma. Its synthesis is well-established, and its sensory and analytical properties can be

thoroughly investigated using standard flavor chemistry techniques. The protocols provided in

this application note offer a framework for researchers and industry professionals to work with

this compound, from its synthesis to its evaluation in food systems. Future research should

focus on quantifying its presence in a wider range of foods, determining its precise odor

threshold, and further exploring its formation pathways in complex food matrices, particularly

through the Maillard reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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flavor-chemistry-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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